1H-Imidazole, acetate
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Overview
Description
1H-Imidazole, acetate is a compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms at positions 1 and 3. This compound is known for its versatility and utility in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole, acetate can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of nickel catalysts, which leads to the formation of disubstituted imidazoles . Another method involves the oxidation of ketones followed by dehydrative coupling with aldehydes and ammonium acetate . These reactions typically require mild conditions and exhibit good functional group tolerance.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. For example, a one-pot, four-component synthesis involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions has been reported . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring .
Scientific Research Applications
1H-Imidazole, acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole, acetate involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile ligand in biochemical processes .
Comparison with Similar Compounds
1H-Imidazole, acetate can be compared with other similar compounds such as:
1H-Imidazole: The parent compound, which lacks the acetate group.
2-Methylimidazole: A derivative with a methyl group at the 2-position.
4,5-Diphenylimidazole: A derivative with phenyl groups at the 4 and 5 positions.
Uniqueness: this compound is unique due to its specific functional group, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives .
Properties
CAS No. |
30581-89-6 |
---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
acetic acid;1H-imidazole |
InChI |
InChI=1S/C3H4N2.C2H4O2/c1-2-5-3-4-1;1-2(3)4/h1-3H,(H,4,5);1H3,(H,3,4) |
InChI Key |
OFGDSGVGRWPQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CN=CN1 |
Related CAS |
3251-69-2 (hydrochloride of 4-acetic acid) 645-65-8 (cpd specified as 4-acetic acid) |
Origin of Product |
United States |
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